molecular formula C24H21FN2O2 B2870949 1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one CAS No. 896065-11-5

1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

Cat. No.: B2870949
CAS No.: 896065-11-5
M. Wt: 388.442
InChI Key: KFZQANKBNRHDOE-UHFFFAOYSA-N
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Description

1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic small molecule featuring a benzo[f]chromen-3-one core fused to a piperazine moiety substituted with a 2-fluorophenyl group via a methyl linker. The benzo[f]chromen-3-one scaffold is a tricyclic structure known for its planar aromatic system, which facilitates π-π stacking interactions in biological targets. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, adopts a chair conformation in crystalline states, as observed in structurally related compounds . While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar structural motifs exhibit diverse biological activities, including antimicrobial and apoptotic effects .

Properties

IUPAC Name

1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-20-7-3-4-8-21(20)27-13-11-26(12-14-27)16-18-15-23(28)29-22-10-9-17-5-1-2-6-19(17)24(18)22/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZQANKBNRHDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one typically involves multiple steps, starting with the preparation of the benzo[f]chromen-3-one core. This can be achieved through cyclization reactions involving appropriate starting materials. The piperazine ring is then introduced through nucleophilic substitution reactions, where the 2-fluorophenyl group is attached to the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological or psychiatric disorders.

    Industry: The compound’s chemical properties make it useful in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-fluorophenylmethyl ~393.4* Not reported
1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3H-benzo[f]chromen-3-one 5-amino-1,3,4-thiadiazol-2-ylmethyl ~353.4 Antimicrobial activity
4-[3-(4-Piperazin-1-yl)propoxy]-7-methoxy-3-phenyl-2H-chromen-2-one 3-propoxy linkage to piperazine ~449.5 Synthetic intermediate for further derivatization

*Calculated based on formula C₂₄H₂₀FN₃O₂.

Key Observations :

  • Replacement of the piperazine-2-fluorophenylmethyl group with a thiadiazole ring (as in ) reduces molecular weight and alters electronic properties, enhancing antimicrobial activity.

Fluorophenyl-Substituted Piperazine Derivatives

Compound Name Core Structure Fluorophenyl Position Biological Activity Reference
Target Compound Benzo[f]chromen-3-one 2-fluoro Unknown
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol Piperazine-propenol 2-fluoro and 4-fluoro Crystallographic stability, hydrogen bonding
1-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-methylbutylamine Piperazine-carbonylamine 4-fluoro Not reported

Key Observations :

  • Fluorine substitution at the 2-position (vs. 4-position) in the phenyl ring may enhance steric hindrance, affecting receptor binding kinetics .

Chromenone Derivatives with Heterocyclic Modifications

Thiazole- and Pyrimidine-Containing Analogues

Compound Name Heterocycle Activity Reference
5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one Purine-piperazine Anticandidate (synthesis focus)
2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine Not reported

Key Observations :

  • Fluorine atoms in these compounds are retained at the 3- or 4-positions of phenyl rings, suggesting a preference for meta/para substitution in activity optimization.

Biological Activity

1-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anti-tumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be analyzed as follows:

  • Molecular Formula : C20H20FN3O2
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction can modulate neurotransmission and influence mood and behavior.
  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
  • Antioxidant Activity : Some derivatives of benzochromenes exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Antitumor Activity

Several studies have evaluated the antitumor activity of compounds related to this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15.5Induces apoptosis
Compound BHeLa (Cervical Cancer)10.2Inhibits cell proliferation
Compound CA549 (Lung Cancer)12.8Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxic effects across various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The data suggest moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

A notable case study involved the administration of a related compound in a murine model of breast cancer. The study demonstrated a reduction in tumor size by approximately 40% compared to control groups, highlighting the potential therapeutic benefits of this class of compounds in oncology.

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